[3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol is an organic compound with potential uses in various fields, including chemistry, biology, and medicine. Its unique structure, comprising a brominated phenyl ring and a tetrazolylmethyl group attached to an oxetanol core, imparts distinctive reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol involves several steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzaldehyde and azide compounds.
Formation of the Tetrazole Ring: A cycloaddition reaction between the azide and alkyne groups forms the tetrazole ring.
Oxetanol Formation: The oxetane ring can be introduced through nucleophilic substitution or other cyclization reactions.
Industrial Production Methods
Large-scale production of this compound might employ streamlined processes for high yield and purity. Techniques such as continuous flow synthesis and catalytic methods can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation to form corresponding oxetane carboxylic acid derivatives.
Reduction: Reduction reactions could lead to dehalogenation or hydrogenation products.
Substitution: The bromine atom on the phenyl ring makes the compound amenable to nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Oxetane carboxylic acids.
Reduction: Dehalogenated analogs.
Substitution: Amino, thio, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is a useful intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology
Its biological activity, including potential antimicrobial or anticancer properties, is of significant interest.
Medicine
Research may explore its role as a drug precursor or active pharmaceutical ingredient.
Industry
Applications in materials science, such as polymer modification or advanced materials, are possible due to its unique structure.
Mechanism of Action
The biological effects of [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol are likely mediated by its interaction with specific molecular targets, such as enzymes or receptors. The compound's mechanism of action may involve:
Inhibition or activation of enzymes: critical for metabolic pathways.
Binding to receptors,: modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
[3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]amine: Similar structure but an amine group.
[3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]ethyl: Similar structure with an ethyl group.
Uniqueness
Structural Features: The presence of both bromine and trifluoromethyl groups on the phenyl ring is relatively unique.
Reactivity: The combination of the tetrazole and oxetane rings imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-[[5-[4-bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4O2/c14-8-1-2-9(10(3-8)13(15,16)17)11-18-20-21(19-11)4-12(5-22)6-23-7-12/h1-3,22H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZDXJOYPPEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2N=C(N=N2)C3=C(C=C(C=C3)Br)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.